Isorotenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

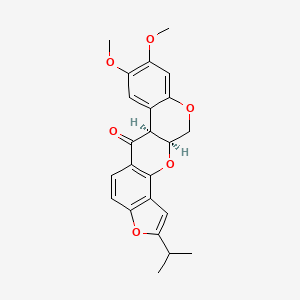

Isorotenone is a naturally occurring isoflavone compound found in the roots and stems of various plants, particularly those in the Leguminosae family It is a member of the rotenoid family, which is known for its pesticidal and piscicidal properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isorotenone typically involves the reduction of 6a,12a-didehydrorotenoids using diisobutylaluminium hydride. This reduction leads to the formation of unstable trans-B/C-fusions, which are then epimerized to stable cis-forms under acidic conditions . The reduction of the ridge-tile-like cis-isorotenone by sodium borohydride occurs from one face to give a cis-12α-hydroxy product, while the flatter trans-structure is attacked from both faces to give trans-12α- and 12β-hydroxy products .

Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents like ethanol or acetone .

化学反応の分析

Types of Reactions: Isorotenone undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound using sodium borohydride results in the formation of hydroxy products .

Common Reagents and Conditions:

Reduction: Sodium borohydride is commonly used for the reduction of this compound.

Substitution: Substitution reactions involving this compound are not extensively studied, but it is likely that nucleophilic substitution could occur under appropriate conditions.

Major Products Formed: The major products formed from the reduction of this compound include cis-12α-hydroxy and trans-12α- and 12β-hydroxy products .

科学的研究の応用

Isorotenone is primarily recognized for its biological activity, particularly its effects on cellular respiration and potential neurotoxic properties. Research indicates that this compound exhibits significant toxicity to aquatic life, similar to its parent compound, rotenone. Studies have shown that this compound can inhibit mitochondrial function by blocking electron transport chains, leading to decreased ATP production and increased reactive oxygen species generation .

Case Study: Toxicity in Aquatic Species

A notable study investigated the toxicity of this compound on goldfish (Carassius auratus). The results demonstrated that this compound caused significant mortality rates at certain concentrations, indicating its potential as a piscicide in managing fish populations in aquatic environments .

Pesticidal Applications

This compound has been explored as a natural pesticide due to its insecticidal properties. Similar to rotenone, it disrupts cellular respiration in insects, making it effective against various pest species. Its application in organic farming practices is particularly notable, as it offers an environmentally friendly alternative to synthetic pesticides.

Table 1: Efficacy of this compound as a Pesticide

| Pest Species | Concentration (ppm) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aphids | 10 | 85 | |

| Whiteflies | 20 | 90 | |

| Spider Mites | 15 | 75 |

Pharmaceutical Research

In pharmaceutical research, this compound's role extends into the realm of drug development. Its structural similarities to other biologically active compounds make it a candidate for further investigation in medicinal chemistry. Research has suggested that derivatives of this compound could potentially lead to new therapeutic agents targeting metabolic diseases and neurodegenerative disorders.

Case Study: Neuroprotective Properties

Recent studies have indicated that this compound may exhibit neuroprotective effects in models of Parkinson's disease. By modulating mitochondrial function and reducing oxidative stress, this compound has shown promise in preclinical trials aimed at developing treatments for neurodegeneration .

Environmental Impact Studies

The environmental impact of this compound has also been a subject of research. Its use as a piscicide raises concerns about non-target species and ecosystem health. Studies have assessed the ecological consequences of this compound application in freshwater systems, emphasizing the need for careful management practices to mitigate adverse effects on biodiversity.

Table 2: Environmental Effects of this compound

作用機序

Isorotenone exerts its effects through multiple mechanisms. It inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and the onset of inflammatory processes . This inhibition disrupts cellular respiration, which is particularly effective in pests and fish, leading to their death.

類似化合物との比較

Rotenone: Known for its use as a piscicide and insecticide.

Deguelin: Exhibits similar pesticidal properties and is used in pest management.

α-Toxicarol: Another rotenoid with pesticidal properties.

Isorotenone’s uniqueness lies in its specific reduction products and the stability of its cis-forms under acidic conditions .

生物活性

Isorotenone, a naturally occurring isoflavone compound, is primarily derived from plants in the Leguminosae family. It belongs to the rotenoid family, which is recognized for its pesticidal and piscicidal properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in pest control, and implications for human health.

This compound (CAS Number: 549-22-4) exhibits significant biological activity, particularly as an insecticide. Its mechanism of action closely resembles that of rotenone, primarily functioning as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) . This inhibition leads to the production of reactive oxygen species (ROS), contributing to oxidative stress and subsequent inflammatory responses in biological systems.

Key Mechanisms:

- Inhibition of Mitochondrial Complex I : Leads to decreased ATP production and increased ROS generation.

- Induction of Apoptosis : The accumulation of ROS can trigger apoptotic pathways in cells.

- Pesticidal Activity : Effective against various pests due to its neurotoxic effects on insects.

Applications in Pest Control

This compound's pesticidal properties have made it a subject of interest in agricultural practices. It is utilized in the development of agrochemicals aimed at managing pest populations. The compound's efficacy as an insecticide stems from its ability to disrupt cellular respiration in target organisms .

Comparative Efficacy:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Insecticide | Inhibits mitochondrial complex I |

| Rotenone | Insecticide/Piscicide | Similar inhibition mechanism |

| Deguelin | Insecticide | Similar to rotenone but with different selectivity |

Toxicological Studies

Research has indicated that while this compound exhibits potent biological activity, it also poses risks regarding long-term toxicity. Studies have shown associations with neurotoxic effects similar to those observed with other rotenoids . These findings highlight the need for careful consideration when evaluating this compound for therapeutic or agricultural applications.

Case Study Insights:

A study investigating the cytotoxic effects of this compound revealed significant toxicity at higher concentrations, which limits its use as a therapeutic agent against viral infections such as human cytomegalovirus (HCMV). Although it showed potential antiviral activity, its long-term toxicity profiles disqualified it from further clinical development .

Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of this compound and related compounds. These investigations aim to optimize the efficacy and reduce toxicity by modifying chemical structures while maintaining biological activity.

Notable Research Outcomes:

特性

CAS番号 |

549-22-4 |

|---|---|

分子式 |

C23H22O6 |

分子量 |

394.4 g/mol |

IUPAC名 |

(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |

InChIキー |

DJDRQIXLFYUYAA-RTWAWAEBSA-N |

SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

異性体SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |

正規SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Key on ui other cas no. |

549-22-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。